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Compound of Interest |

Compound Name: Ethyl (diethoxyphosphanyl)acetate
CAS No.: 688-49-3
Cat. No.: B8596567

Get Quote
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An In-depth Technical Guide to the IUPAC Nomenclature of Ethyl
(diethoxyphosphanyl)acetate and its Common Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise nomenclature of organophosphorus compounds is critical for unambiguous
scientific communication, ensuring reproducibility in research and adherence to regulatory
standards. This guide provides a detailed analysis of the IUPAC name for "ethyl
(diethoxyphosphanyl)acetate." It addresses a common point of confusion between trivalent
phosphorus (P(ll)) compounds (phosphonites) and pentavalent phosphorus (P(V)) compounds
(phosphonates). The primary focus will be on the significantly more common and stable
phosphonate analogue, ethyl 2-(diethoxyphosphoryl)acetate, which is often the intended
compound in such queries. This document will elucidate the principles of IUPAC nomenclature,
provide a structural and etymological breakdown of the correct names, and offer context
regarding the chemical properties and applications that differentiate these compounds.
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Introduction: The Critical Distinction Between
Phosphonites and Phosphonates

Organophosphorus chemistry encompasses a vast array of compounds with diverse
applications, from pharmaceuticals to agrochemicals.[1][2] A fundamental classification within
this field is based on the oxidation state of the phosphorus atom.[3] The name "ethyl
(diethoxyphosphanyl)acetate” implies a trivalent phosphorus (P(lll)) center, correctly termed
a phosphonite. However, in practice, the pentavalent (P(V)) analogue containing a phosphoryl
group (P=0), a phosphonate, is far more prevalent and stable. This guide will first dissect the
nomenclature of the common phosphonate and then address the literal, but less common,
phosphonite structure.

The Predominant Compound: Ethyl 2-
(diethoxyphosphoryl)acetate (A Phosphonate)

It is highly probable that the compound of interest is the phosphonate derivative, which is
widely used in organic synthesis.

IUPAC Name:ethyl 2-(diethoxyphosphoryl)acetate[4][5]

Common Synonyms: Triethyl phosphonoacetate, Ethyl (diethylphosphono)acetate, Diethyl
carbethoxymethylphosphonate[4] CAS Number: 867-13-0[5]

Rationale for the IUPAC Name

The IUPAC naming of a molecule with multiple functional groups is governed by a priority
system.[6][7] The group with the highest priority determines the parent name and the suffix,
while other groups are treated as substituents and named with prefixes.[4]

Step-by-Step Name Construction:

« |dentify the Principal Functional Group: The molecule contains an ester group (-COOR) and
a phosphonate group (-PO(OR)2). According to IUPAC rules, esters have higher priority than
phosphonates.[6] Therefore, the compound is named as an ester.
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» Name the Ester Component: Esters are named by first identifying the alkyl group attached to
the single-bonded oxygen (the "ethyl" part) and then naming the acyl portion derived from
the carboxylic acid. The acyl portion has a two-carbon chain (derived from acetic acid), so its
base name is "ethanoate" or, more commonly in this context, "acetate". This gives us the
base name: ethyl acetate.

« |dentify and Name the Substituent: The phosphorus-containing group is attached to the
carbon atom adjacent to the carbonyl group (the a-carbon or position 2). This substituent is a
phosphonate ester with two ethoxy groups attached to a phosphoryl (P=0) core.

o The P=0 group is termed "phosphoryl".
o The two -OCH2CHs groups are "diethoxy".

o Combining these gives the substituent name: (diethoxyphosphoryl). The parentheses are
used to avoid ambiguity.

o Assemble the Full Name: The substituent name is added as a prefix to the parent ester
name, with a locant to indicate its position. The numbering of the acetate chain starts from
the carbonyl carbon as 1, making the point of attachment position 2.

This logical sequence results in the preferred IUPAC name: ethyl 2-
(diethoxyphosphoryl)acetate.[5]

Structural Representation and Naming Logic
The following diagram illustrates the molecular structure and the logic applied in deriving its

IUPAC name.

Caption: Diagram illustrating the structure and nomenclature logic for the phosphonate.

Field-Proven Insights: The Horner-Wadsworth-Emmons
Reaction

The trustworthiness of this structural assignment is validated by its widespread use as a key
reagent. Ethyl 2-(diethoxyphosphoryl)acetate is a classic Horner-Wadsworth-Emmons (HWE)
reagent. In the HWE reaction, this phosphonate is deprotonated to form a stabilized carbanion,
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which then reacts with aldehydes or ketones to produce a,B3-unsaturated esters, predominantly
with an (E)-alkene geometry. This reaction is a cornerstone of modern organic synthesis for
constructing carbon-carbon double bonds.

The Literal Interpretation: Ethyl 2-
(diethoxyphosphanyl)acetate (A Phosphonite)

While less common, it is important to understand the nomenclature for the compound exactly
as named in the query, which contains a trivalent phosphorus atom.

IUPAC Name:ethyl 2-(diethoxyphosphanyl)acetate or ethyl 2-(diethoxyphosphino)acetate

Rationale for the IUPAC Name

The priority rules remain the same as for the phosphonate; the ester is the principal functional
group. The key difference lies in the name of the P(lIl) substituent.

Step-by-Step Name Construction:
e Principal Functional Group: Ester. Parent name is ethyl acetate.

« |dentify and Name the Substituent: The substituent is a P(lll) group with two ethoxy groups, -
P(OCH2CHs)a.

o The parent hydride for P(lll) is phosphane (PHs).

o A substituent group derived from phosphane is a "phosphanyl” group (analogous to "alkyl"
from "alkane").

o Alternatively, the older but still widely used term is "phosphino®”.

o With two ethoxy groups, the substituent is named (diethoxyphosphanyl) or
(diethoxyphosphino).

o Assemble the Full Name: Attaching the substituent prefix at position 2 of the parent ester
gives the full IUPAC name: ethyl 2-(diethoxyphosphanyl)acetate.
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Structural Representation and Naming Logic

The following diagram illustrates the structural difference and the naming logic for the
phosphonite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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